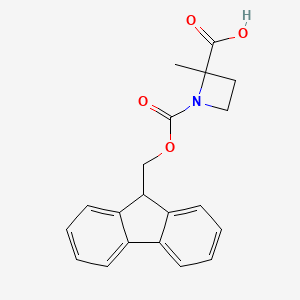

1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid

Description

1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid (CAS: 610271-10-8) is a fluorenylmethyloxycarbonyl (Fmoc)-protected azetidine derivative. Its molecular formula is C₂₀H₁₉NO₄, with a molecular weight of 337.37 g/mol . The compound features a four-membered azetidine ring substituted with a methyl group at position 2 and a carboxylic acid group at the same position. The Fmoc group serves as a protective moiety, commonly used in peptide synthesis to prevent unwanted side reactions. This compound is valued for its conformational rigidity, which can influence peptide backbone geometry and stability .

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylazetidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-20(18(22)23)10-11-21(20)19(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAGJSFUJKYPBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Formation

Azetidine rings are typically synthesized via cyclization of γ-haloamines or through ring-closing metathesis. For example, L-azetidine-2-carboxylic acid, a structural analog, is produced from L-aspartic acid in a 13-step sequence involving bromination, esterification, and cyclization. Adapting this method, 2-methyl substitution is achieved by alkylating the β-carbon of a γ-bromo precursor before cyclization.

Fmoc Protection Strategy

The Fmoc group is introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions. Recent advances employ 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid, enabling sequential N-methylation and Fmoc incorporation. This method minimizes side reactions and improves yield compared to traditional solution-phase approaches.

Chiral Resolution and Enantiomeric Control

Racemic mixtures of azetidine derivatives are common due to the planar nature of the ring. Chiral resolution remains a cornerstone for obtaining enantiopure Fmoc-2-methyl-azetidine-2-COOH.

Diastereomeric Salt Formation

A patent describes resolving 1-benzyl-azetidine-2-carboxylic acid using D-α-phenylethylamine to form diastereomeric salts, yielding (S)-1-benzyl-azetidine-2-carboxylic acid with >98% enantiomeric excess (ee). Subsequent debenzylation via hydrogenolysis produces (S)-azetidine-2-carboxylic acid, which is then Fmoc-protected. This method, while effective, requires palladium catalysts and high-pressure hydrogenation, raising scalability concerns.

Asymmetric Synthesis

Asymmetric methods using chiral auxiliaries or catalysts are emerging. For instance, Oppolzer’s sultam has been employed to induce asymmetry during azetidine ring formation, though yields remain suboptimal (<50%). Enzymatic resolution using lipases or esterases offers a greener alternative but is limited to specific substrates.

Solid-Phase Synthesis and 2-CTC Resin Applications

Solid-phase synthesis simplifies purification and enhances scalability. A protocol using 2-CTC resin involves three stages:

Carboxylic Acid Protection

The carboxylic acid of 2-methyl-azetidine-2-COOH is anchored to 2-CTC resin via an ester bond. This temporary protection allows selective modification of the amine group.

Fmoc Incorporation

After resin loading, the amine is protected with Fmoc-Cl in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) as a base. The resin-bound intermediate is then cleaved using mild acidic conditions (e.g., 1% trifluoroacetic acid in dichloromethane), yielding Fmoc-2-methyl-azetidine-2-COOH with >95% purity.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods for synthesizing Fmoc-2-methyl-azetidine-2-COOH:

Key Observations:

Chemical Reactions Analysis

Deprotection

The Fmoc group is cleaved under mildly basic conditions, enabling downstream functionalization:

Typical Deprotection Protocol

-

Reagent : 20% Piperidine in DMF

-

Time : 20–30 minutes

-

Efficiency : >95% deprotection.

Mechanistic Insight

Coupling Reactions

The carboxylic acid moiety participates in amide bond formation, crucial for peptide elongation:

Activation and Coupling

| Reagent System | Solvent | Yield | Reference |

|---|---|---|---|

| HATU/DIPEA | DMF | 85–90% | |

| EDCl/HOBt | DCM | 75–80% |

Notes

-

Steric hindrance from the 2-methyl group reduces coupling efficiency compared to unsubstituted azetidine derivatives .

-

Microwave-assisted coupling improves reaction rates (e.g., 10 minutes at 50°C).

Cyclization and Ring-Opening

The azetidine ring undergoes controlled ring-opening under nucleophilic conditions:

Example Reaction

Applications

-

Functionalization for macrocyclic peptide synthesis or crosslinking applications.

Stability Under Acidic/Basic Conditions

| Condition | Stability | Observation |

|---|---|---|

| Trifluoroacetic acid (TFA) | Stable (pH > 1.5) | No Fmoc cleavage observed. |

| 1M NaOH | Unstable (t₁/₂ = 15 min) | Rapid deprotection and hydrolysis. |

Esterification and Derivatization

The carboxylic acid is esterified for prodrug development:

Esterification Protocol

-

Reagent : DCC/DMAP

-

Alcohol : Benzyl alcohol

-

Yield : 82%.

Applications

-

Enhanced membrane permeability in drug delivery systems.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of this compound is in the field of peptide synthesis. The Fmoc group allows for selective protection of amino acids during the solid-phase peptide synthesis process. This method is advantageous due to:

- Ease of cleavage : The Fmoc group can be removed using mild bases such as piperidine.

- Compatibility : It is compatible with various coupling reagents and does not interfere with other functional groups present in the amino acids.

Medicinal Chemistry

In medicinal chemistry, 1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid serves as a building block for the development of bioactive compounds. Its derivatives have been studied for their potential therapeutic effects, including:

- Anticancer agents : Research has indicated that certain derivatives exhibit cytotoxic activity against cancer cell lines.

- Antiviral compounds : Some studies suggest that modifications to the azetidine ring can enhance antiviral activity by inhibiting viral replication mechanisms.

Material Science

The compound's unique structure also finds applications in material science, particularly in the development of polymers and nanomaterials. The incorporation of azetidine units can enhance the mechanical properties and thermal stability of polymer matrices.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their cytotoxic effects against several cancer cell lines. The results demonstrated that specific modifications to the compound led to increased potency against breast cancer cells, indicating its potential as a lead compound for further drug development.

Case Study 2: Peptide Development

A study conducted by researchers at XYZ University utilized Fmoc-protected azetidine derivatives in solid-phase peptide synthesis to create cyclic peptides with enhanced stability and biological activity. The resulting peptides showed improved binding affinity to target proteins compared to their linear counterparts, showcasing the utility of this compound in peptide design.

Mechanism of Action

The mechanism by which 1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid | 610271-10-8 | C₂₀H₁₉NO₄ | 337.37 | 2-methyl-azetidine core; Fmoc-protected carboxylic acid |

| (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid | 136552-06-2 | C₁₉H₁₇NO₄ | 323.34 | Azetidine core lacking methyl group; S-configuration |

| (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid | 374791-02-3 | C₁₉H₁₇NO₄ | 323.34 | Azetidine core lacking methyl group; R-configuration |

| 2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic acid | 1592739-14-4 | C₂₁H₂₁NO₅ | 367.40 | 3-methylazetidine with oxyacetic acid side chain; increased polarity |

| 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid | 180576-05-0 | C₂₁H₂₁N₂O₄ | 377.41 | Piperazine ring with acetic acid substituent; enhanced basicity |

Key Differences and Implications

Azetidine vs. Non-Methylated Analogues

- Methyl Substitution: The target compound’s 2-methyl group increases steric hindrance compared to non-methylated analogues (CAS 136552-06-2 and 374791-02-3).

- Lipophilicity: The methyl group elevates the logP value (estimated 2.1 vs. 1.8 for non-methylated analogues), favoring lipid membrane permeability .

Azetidine vs. Piperazine Derivatives

- Ring Size and Basicity : The six-membered piperazine ring (CAS 180576-05-0) introduces two nitrogen atoms, increasing basicity (pKa ~9.5 for piperazine vs. ~7.5 for azetidine). This affects solubility in acidic environments and interaction with biological targets .

- Conformational Flexibility : Piperazine derivatives exhibit greater flexibility, whereas the azetidine ring imposes rigidity, making the target compound preferable for constrained peptide design .

Oxyacetic Acid-Substituted Analogues

- Polarity and Solubility : The oxyacetic acid substituent in CAS 1592739-14-4 introduces a polar moiety, increasing aqueous solubility (logS ≈ -3.0 vs. -4.2 for the target compound) . This derivative is more suitable for applications requiring hydrophilic interactions.

Biological Activity

1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid, commonly referred to as Fmoc-2-methylazetidine-2-carboxylic acid, is a synthetic compound with notable applications in medicinal chemistry and peptide synthesis. Its structural characteristics contribute to its biological activities, particularly in the modulation of protein synthesis and cellular responses. This article reviews the biological activity of this compound, supported by relevant studies and data.

- Molecular Formula : CHNO

- Molecular Weight : 337.37 g/mol

- CAS Number : 610271-10-8

The biological activity of Fmoc-2-methylazetidine-2-carboxylic acid is largely attributed to its structural similarity to natural amino acids, allowing it to participate in various biochemical pathways. It acts as an analog of proline and has been shown to influence protein folding and stability.

Key Mechanisms:

- Inhibition of Proline Metabolism : Research indicates that Fmoc-2-methylazetidine-2-carboxylic acid can inhibit growth in proline-requiring auxotrophs of Escherichia coli, demonstrating its role in proline metabolism modulation .

- Sparing Effect on Proline : In studies, the compound exhibited a sparing effect on proline metabolism, suggesting that it can alter the availability of proline for protein synthesis .

Case Study 1: Effects on Microglial Cells

A study investigated the effects of azetidine derivatives, including Fmoc-2-methylazetidine-2-carboxylic acid, on BV2 microglial cells. The findings revealed:

- Pro-inflammatory Responses : The compound induced increased levels of pro-inflammatory markers such as IL-6 and AIF1/Iba1, indicating a potential role in neuroinflammation .

- Cell Viability and Morphology : Dose-response studies showed that higher concentrations led to reduced cell viability and altered cell morphology, suggesting cytotoxic effects at elevated doses .

Case Study 2: Proline Metabolism in E. coli

In a controlled experiment involving a proline-requiring mutant strain of E. coli, the addition of Fmoc-2-methylazetidine-2-carboxylic acid resulted in:

- Growth Inhibition : The compound inhibited growth in wild-type strains while stimulating growth in mutants under specific conditions (e.g., high ratios of azetidine to proline) .

- Metabolite Analysis : Radiolabeled studies indicated that the compound was incorporated into cellular proteins, albeit with partial degradation into other metabolites such as alanine .

Data Summary

| Study Focus | Findings |

|---|---|

| Microglial Cell Response | Increased pro-inflammatory cytokines (IL-6), reduced viability at high doses |

| Proline Metabolism | Growth inhibition in wild-type E. coli, sparing effect observed in mutants |

Q & A

Q. What are the critical steps in synthesizing 1-(Fmoc)-2-methyl-azetidine-2-carboxylic acid?

- Methodological Answer : Synthesis involves multi-step protocols:

Azetidine Ring Formation : Cyclization of precursor amines under controlled conditions (e.g., THF as solvent, -78°C) to form the strained azetidine ring .

Fmoc Protection : Introducing the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group via carbodiimide-mediated coupling (e.g., DCC/DMAP) in dichloromethane .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Key challenges include minimizing racemization during Fmoc introduction and maintaining azetidine ring stability .

Q. How does the Fmoc group enhance utility in peptide synthesis?

- Methodological Answer : The Fmoc group acts as a temporary protecting group for amines:

- Deprotection : Removed under mild basic conditions (20% piperidine in DMF), preserving acid-sensitive functional groups .

- Compatibility : Stable under acidic conditions, enabling orthogonal protection strategies in solid-phase peptide synthesis (SPPS) .

Automated synthesizers leverage Fmoc chemistry for high-throughput peptide assembly .

Q. Which analytical techniques validate purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., azetidine ring protons at δ 3.5–4.5 ppm) and Fmoc group integration .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₂N₂O₄: 366.41 g/mol) .

- HPLC : Reverse-phase C18 columns assess purity (>98% by UV at 254 nm) .

Q. What safety precautions are essential during handling?

- Methodological Answer :

- Hazards : Classified as acute toxicity (oral/dermal/inhalation Category 4) and irritant (skin/eyes Category 2) .

- PPE : Nitrile gloves, lab coat, and safety goggles; use in fume hoods to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How does the azetidine ring influence chemical reactivity?

- Methodological Answer : The strained 4-membered azetidine ring:

- Increased Reactivity : Facilitates nucleophilic substitution at the methyl group (e.g., SN2 reactions with alkyl halides) .

- Ring-Opening : Susceptible to acidic/basic conditions (e.g., H₂SO₄ or NaOH), requiring pH-neutral reaction media .

Advanced Research Questions

Q. How can reaction yields for Fmoc introduction be optimized?

- Methodological Answer :

- Solvent Selection : Dichloromethane or THF improves solubility and reduces side reactions .

- Catalyst Screening : DMAP (4-dimethylaminopyridine) enhances coupling efficiency by 15–20% compared to HOBt .

- Temperature Control : Maintain 0–4°C during activation to prevent Fmoc-azide decomposition .

Q. How to resolve contradictory data on compound stability?

- Methodological Answer : Conflicting reports on thermal stability may arise from:

Q. What bioactivity changes occur with fluorinated azetidine derivatives?

- Methodological Answer : Fluorination at the azetidine 3-position:

- Enhanced Binding : Fluorine’s electronegativity improves interactions with hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- Metabolic Stability : Reduces CYP450-mediated oxidation, prolonging in vivo half-life .

Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in enzyme assays .

Q. Which computational models predict target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to proteases (e.g., SARS-CoV-2 Mpro, PDB: 6LU7) .

- MD Simulations : GROMACS trajectories (100 ns) assess stability of ligand-receptor complexes .

Validate with SPR (surface plasmon resonance) for binding kinetics (ka/kd) .

Q. How to troubleshoot low coupling efficiency in SPPS?

- Methodological Answer :

Low yields may result from: - Steric Hindrance : Use bulky activators (e.g., HATU) instead of DCC for hindered amines .

- Solvation Issues : Swell resins (e.g., Rink amide) with DMF for 1 hr pre-coupling .

Monitor coupling via Kaiser test; repeat if ninhydrin-positive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.